Methyl 12-oxooctadec-10-enoate

Description

Structural Context within Oxo-Fatty Acid Esters

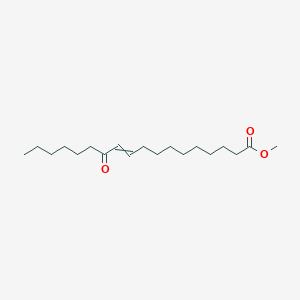

Fatty acid esters are a broad category of lipids, and within this group, oxo-fatty acid esters are distinguished by the presence of a ketone (oxo) group along their aliphatic chain. omu.edu.trlipidmaps.org The systematic name for Methyl 12-oxooctadec-10-enoate is methyl (10E)-12-oxooctadec-10-enoate. researchgate.net Its structure is characterized by an 18-carbon chain, a ketone group at the 12th carbon, a double bond between the 10th and 11th carbons, and a methyl ester group at one end. vulcanchem.com This specific arrangement of functional groups is pivotal to its chemical reactivity and biological function. The presence of both a ketone and an ester group within a long unsaturated carbon chain defines its identity as an oxo-fatty acid ester.

The compound is structurally related to other significant plant signaling molecules, most notably 12-oxophytodienoic acid (OPDA), which is a key precursor in the biosynthesis of jasmonic acid. rsc.orgnih.gov this compound is the methyl ester form of a derivative of OPDA. rsc.org This relationship places it firmly within the jasmonate family of compounds, which are integral to plant responses to stress and developmental cues. frontiersin.org

Significance in Contemporary Chemical Research

The significance of this compound in modern research is intrinsically linked to the study of plant signaling pathways. Its precursor, 12-oxophytodienoic acid (OPDA), is not merely an intermediate in jasmonic acid synthesis but also an active signaling molecule in its own right. nih.govnih.gov Research has shown that OPDA can trigger specific gene expression pathways independently of jasmonic acid, highlighting a more complex and nuanced role for these oxylipins than previously understood. nih.govoup.com

Studies have demonstrated that OPDA and its derivatives are involved in a wide array of plant processes, including defense against herbivores and pathogens, root growth, and senescence. frontiersin.orgnih.gov The esterification of these molecules, forming compounds like this compound, can alter their polarity and mobility within plant tissues, potentially influencing their signaling activity and metabolic fate.

Furthermore, the chemical structure of this compound makes it a useful tool in synthetic chemistry for creating more complex molecules or for studying the mechanisms of enzymatic reactions within the jasmonate pathway.

Propriétés

Formule moléculaire |

C19H34O3 |

|---|---|

Poids moléculaire |

310.5 g/mol |

Nom IUPAC |

methyl 12-oxooctadec-10-enoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h13,16H,3-12,14-15,17H2,1-2H3 |

Clé InChI |

OHJIOGJOUIOUTD-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(=O)C=CCCCCCCCCC(=O)OC |

Synonymes |

methyl-12-oxo-trans-10-octadecenoate |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Methyl 12-oxooctadec-10-enoate Synthesis

The creation of this compound can be achieved through various synthetic routes, primarily involving the oxidation of a suitable precursor fatty acid ester.

Oxidation-Based Synthesis from Precursor Fatty Acid Esters

A primary method for synthesizing this compound involves the oxidation of the secondary alcohol group of methyl ricinoleate. dss.go.th This precursor is readily available as it is the methyl ester of ricinoleic acid, the major fatty acid component of castor oil. nih.govscispace.com

The oxidation of methyl ricinoleate to this compound can be effectively carried out using pyridinium chlorochromate (PCC). dss.go.thnih.gov PCC is a milder oxidizing agent compared to others like chromic acid, allowing for the selective oxidation of the secondary alcohol to a ketone without cleaving the carbon chain. libretexts.org The reaction is typically performed in a solvent like dichloromethane (DCM). nih.govresearchgate.net In one reported procedure, a solution of methyl ricinoleate in DCM was added to a suspension of PCC, and the mixture was stirred for one hour at room temperature to yield the desired product. nih.gov Another study reported a 57% yield of methyl (E)-12-oxo-10-octadecenoate from methyl ricinoleate through oxidation of the hydroxyl group and conjugation of the double bond. researchgate.net A yield of 68% after purification has also been reported for this conversion.

It's noteworthy that the use of pyridinium chlorochromate–sodium acetate has been described as a particularly convenient laboratory reagent for this transformation, offering higher yields and easier product isolation compared to methods using chromic acid. dss.go.th

Table 1: Synthesis of this compound via PCC Oxidation

| Precursor | Reagent | Solvent | Reaction Time | Yield | Reference |

| Methyl Ricinoleate | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 1 hour | Not specified | nih.gov |

| Methyl Ricinoleate | Pyridinium Chlorochromate (PCC) | Not specified | Not specified | 57% | researchgate.net |

| Methyl Ricinoleate | Pyridinium Chlorochromate (PCC) | Not specified | Not specified | 68% (purified) | |

| Methyl Ricinoleate | Pyridinium chlorochromate–sodium acetate | Not specified | Not specified | Higher than chromic acid | dss.go.th |

This table summarizes reaction conditions and yields for the synthesis of this compound using Pyridinium Chlorochromate (PCC) as the oxidizing agent.

Beyond PCC, other oxidative systems have been explored for the synthesis of oxo fatty acids and their esters. For instance, oxidation of methyl ricinoleate with chromic acid has been reported, though it is suggested to result in lower yields and more difficult product isolation compared to PCC. dss.go.thresearchgate.net Another approach involves the use of Shvo's catalyst, a ruthenium-based complex, for the oxidation of methyl ricinoleate in the presence of acrolein in refluxing toluene, which also yields the enone. cnr.ittdx.cat

Catalytic systems based on transition metals are also utilized for the partial or total oxidation of double bonds in unsaturated fatty acid esters, leading to aldehydes and/or ketones. mdpi.com Niobium(V) oxide (Nb2O5) has been investigated as a catalyst for the oxidation of methyl linoleate in the presence of hydrogen peroxide, yielding 9-oxo-nonanoic acid methyl ester as a dominant product. mdpi.com While not directly producing this compound, this demonstrates the potential of niobium-based catalysts in the oxidation of fatty acid esters. mdpi.comsemanticscholar.org Other transition metals are also employed in processes like epoxidation and oxidative cleavage of unsaturated fatty acid esters. researchgate.netuni-oldenburg.de

Synthesis from Methyl Ricinoleate through Pyridinium Chlorochromate Oxidation

Enzymatic and Biocatalytic Routes to Related Oxo-Esters

Enzymatic and biocatalytic methods present a more sustainable and selective alternative to traditional chemical synthesis for producing valuable chemical compounds. rwth-aachen.dersc.org While specific enzymatic synthesis of this compound is not extensively detailed in the provided results, the synthesis of related oxo-esters through biocatalysis has been demonstrated. rwth-aachen.de

For example, a whole-cell catalyst system coupling a P450 monooxygenase from Bacillus subtilis and an alcohol dehydrogenase from Candida parapsilosis (cpADH5) has been developed for the synthesis of hydroxy- or keto-fatty acid methyl esters. rwth-aachen.de Although the wild-type enzymes showed poor activity towards fatty acid methyl esters, protein engineering was employed to enhance their performance. rwth-aachen.de This approach highlights the potential for developing tailored biocatalysts for the specific production of compounds like this compound.

The use of lipases for the synthesis of various fatty acid esters is also well-established. google.comrsc.orgmdpi.comresearchgate.netscielo.br These enzymes can catalyze esterification and transesterification reactions under mild conditions. scielo.br Furthermore, lipoxygenases can catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxides, which can then be converted to oxoacids. nih.govocl-journal.org

Derivatization and Functionalization Reactions of the Compound

Once synthesized, this compound can undergo further chemical transformations to produce other valuable derivatives.

Enzymatic Hydrolysis to Carboxylic Acid Derivatives

A key derivatization reaction is the hydrolysis of the methyl ester group to yield the corresponding carboxylic acid, 12-oxooctadec-10-enoic acid. This transformation can be achieved using enzymatic methods, which offer high specificity and mild reaction conditions. nih.govmonash.edu

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in lipids. scielo.brresearchgate.net The enzymatic hydrolysis of fatty acid methyl esters (FAMEs) to free fatty acids is a promising green alternative to corrosive acid-catalyzed methods that require harsh conditions. monash.edu A study on the enzymatic hydrolysis of methyl ricinoleate using Candida antarctica Lipase B demonstrated the feasibility of this approach, achieving a maximum conversion of 98.5% under optimized conditions. researchgate.net This suggests that a similar enzymatic process could be applied to this compound to efficiently produce its carboxylic acid derivative. Lipases from various sources, such as Candida rugosa, Pseudomonas fluorescens, and Rhizomucor miehei, have been successfully used for the hydrolysis of vegetable oils to release free fatty acids. nih.govresearchgate.net

Formation of Amides and β-Boronketones

The transformation of this compound into other functional groups such as amides and β-boronketones has been explored. While the direct conversion of the methyl ester group into an amide is a standard chemical transformation, specific literature on this reaction for this compound is not detailed. Generally, such conversions can be achieved through aminolysis. More specific research has been conducted on the formation of β-boronketones.

The synthesis of a β-boronketone from methyl (E)-12-oxooctadec-10-enoate has been successfully demonstrated. rsc.org In one study, the reaction of methyl (E)-12-oxooctadec-10-enoate in anhydrous DMF, when added to a catalyst solution, yielded the corresponding β-boronketone. rsc.org This transformation resulted in a 46% yield of the β-boronketone product. rsc.orgorganic-chemistry.org

Cyclization Reactions to Furanoid Esters

Methyl 12-oxooctadecenoate can serve as a precursor for the synthesis of furanoid esters. Specifically, pure methyl 9,12-epoxyoctadeca-9,11-dienoate, a C18-furanoid ester, can be obtained from methyl 12-oxo-octadeo-cis-9-enoate. nih.gov This transformation is achieved through a mercuration-demercuration reaction. nih.gov Furanoid esters have also been synthesized from related diepoxy stearates, indicating that cyclization is a key transformation for these types of fatty acid derivatives. nih.gov

Epoxidation Reactions and Subsequent Transformations

The double bond in the Methyl 12-oxooctadecenoate backbone is susceptible to epoxidation. Research shows that the epoxidation of the double bond in methyl 12-oxo-octadec-9Z-enoate proceeds with high efficiency. Current time information in Bangalore, IN. Using potassium peroxomonosulfate (oxone) as the oxidant in the presence of trifluoroacetone or methyl pyruvate, the corresponding monoepoxy derivative was obtained in very high yields, ranging from 85-99%. Current time information in Bangalore, IN. The resulting epoxy derivatives are readily isolated by solvent extraction. Current time information in Bangalore, IN.

Table 1: Epoxidation of Methyl 12-oxo-octadec-9Z-enoate

| Reagent System | Product | Yield |

|---|

Subsequent transformations of related epoxy fatty acids can lead to a variety of products. For example, thermal decomposition of the related methyl (12S,13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoate at 210°C results in cleavage fragments. quimicaorganica.org Among these fragments are furan compounds, such as methyl 8-(2-furyl)-octanoate, formed through free-radical scission mechanisms. quimicaorganica.org Additionally, mild acid hydrolysis of related epoxyalcohols, such as 9S,10S-trans-epoxy-11E-13S-hydroxy-octadecenoate, can yield trihydroxy isomers and δ-ketol rearrangement products. mdpi.com

Anhydride Formation from Related Oxo-Enamides

While direct anhydride formation from this compound is not prominently documented, synthetic routes starting from related amide structures are plausible. The conversion of an oxo-enamide derivative of the parent acid could potentially lead to an anhydride. Modern synthetic methods report the synthesis of anhydrides from amides, particularly "twisted" amides, using scandium triflate (Sc(OTf)₃) catalysis in the presence of water. rsc.org This process achieves N–C bond activation to form the anhydride in a single step. rsc.org Such a strategy could foreseeably be applied to an amide derivative of 12-oxooctadecenoic acid to achieve a corresponding anhydride.

Isomerization Studies and Stereochemical Control

(9Z) to (10E) Isomerization Pathways

The stereochemistry of the double bond in Methyl 12-oxooctadecenoate can be controlled through specific isomerization reactions. A key transformation studied is the isomerization of the (9Z) isomer to the thermodynamically more stable (10E) isomer. researchgate.net Research has shown that Methyl (9Z)-12-oxooctadec-9-enoate can be isomerized stereoselectively into Methyl (10E)-12-oxooctadec-10-enoate. researchgate.net This pathway allows for the specific conversion from the cis configuration at the 9-position to a trans configuration at the 10-position, coupled with a shift in the double bond's location.

Catalyst Systems for Stereoselective Transformations

The stereoselective isomerization from the (9Z) to the (10E) form is facilitated by a specific catalyst system. researchgate.net The reaction proceeds in the presence of a complex formed from hydrogen peroxide, boron trifluoride etherate (H₂O₂-BF₃-Et₂O). researchgate.net This catalytic system has been shown to be effective, producing the Methyl (10E)-12-oxooctadec-10-enoate isomer in a high yield of 86%. researchgate.net

Table 2: Stereoselective Isomerization of Methyl 12-oxooctadecenoate

| Starting Isomer | Catalyst System | Product Isomer | Yield |

|---|

Mechanistic Investigations of Chemical Reactivity

The chemical behavior of this compound is dictated by its key functional groups: the methyl ester, the ketone, and the α,β-unsaturated system (enone). These features allow for a range of chemical transformations, the mechanisms of which have been a subject of scientific inquiry.

The thermal decomposition of long-chain fatty acid esters containing keto- and olefinic functionalities typically proceeds through complex free-radical scission mechanisms. researchgate.net While direct studies on this compound are limited, research on analogous compounds provides significant insight into its likely fragmentation patterns under thermal stress.

Studies involving the thermal decomposition of structurally related epoxyhydroperoxyoctadecenoates, which form keto-enoate structures upon heating, have shown that cleavage occurs at various points along the aliphatic chain. researchgate.net When heated in the injection port of a gas chromatograph, these related compounds yield a variety of volatile fragments. The formation of these products, with the exception of certain furan compounds, can be explained by conventional free-radical scission pathways. researchgate.net The most prominent scission products observed in these analogous systems were methyl octanoate and methyl 9-oxononanoate, indicating cleavage on either side of the central functional groups. researchgate.net

Interactive Data Table: Potential Fragmentation Products of this compound Based on Analogue Studies

This table lists volatile compounds identified during the thermal decomposition of a closely related C18 methyl ester, suggesting potential fragmentation products for this compound.

| Product Name | Molecular Formula | Notes | Reference |

| Pentane | C₅H₁₂ | Volatile alkane | researchgate.net |

| 1-Pentanol | C₅H₁₂O | Alcohol fragment | researchgate.net |

| Hexanal | C₆H₁₂O | Aldehyde fragment | researchgate.net |

| Methyl octanoate | C₉H₁₈O₂ | Major ester fragment | researchgate.net |

| Methyl 9-oxononanoate | C₁₀H₁₈O₃ | Major keto-ester fragment | researchgate.net |

| Methyl 10-oxodecanoate | C₁₁H₂₀O₃ | Keto-ester fragment | researchgate.net |

The α,β-unsaturated ketone system within this compound allows it to function as a dienophile in Diels-Alder reactions. rsc.org The Diels-Alder reaction is a concerted, pericyclic chemical reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene ring. wikipedia.org It is a powerful and widely used method for forming six-membered rings with significant stereochemical control. wikipedia.orgiitk.ac.in

Research has demonstrated that the free acid form, 12-oxo-octadec-trans-10-enoic acid, and the related compound Methyl 9,12-dioxo-octadeca-trans-10-enoate readily participate in Diels-Alder reactions. rsc.orgrsc.org The enone moiety acts as the 2π-electron component (dienophile), reacting with a 4π-electron conjugated diene. These cycloadditions result in the formation of substituted cyclohexene derivatives, effectively building complex cyclic structures from the linear fatty acid chain. rsc.org

Interactive Data Table: Diels-Alder Reactions with this compound Analogues

This table summarizes the reactants and products in Diels-Alder reactions involving compounds structurally similar to this compound.

| Dienophile (Analogue) | Diene | Product Type | Reference |

| Methyl 9,12-dioxo-octadeca-trans-10-enoate | Isoprene | Substituted Cyclohexene | rsc.orgrsc.org |

| Methyl 9,12-dioxo-octadeca-trans-10-enoate | 2,3-Dimethylbutadiene | Substituted Cyclohexene | rsc.orgrsc.org |

| Methyl 9,12-dioxo-octadeca-trans-10-enoate | Methyl octadeca-trans-9,trans-11-dienoate | Substituted Cyclohexene | rsc.orgrsc.org |

| 12-Oxo-octadec-trans-10-enoic acid | Octadeca-trans-9,trans-11-dienoic acid | C₃₆ Cyclic Di-acid | rsc.org |

The ketone carbonyl group at the C-12 position is flanked by α-carbons (C-11 and C-13), making the protons on these carbons acidic. The removal of an α-proton by a suitable base generates a nucleophilic enolate anion. wikipedia.orgmasterorganicchemistry.com This enolate exists as a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org

The formation of an enolate from this compound serves as a gateway to further functionalization, particularly through alkylation reactions. Research has confirmed the successful S-alkylation of methyl 12-oxooctadec-(10E)-enoate, demonstrating the reactivity of this position. udl.cat In an alkylation reaction, the nucleophilic enolate attacks an electrophilic carbon, such as that in an alkyl halide (e.g., methyl iodide), to form a new carbon-carbon bond at the α-position to the ketone. rptu.de

The regioselectivity of enolate formation (i.e., whether the proton is removed from C-11 or C-13) can be controlled by the choice of base and reaction conditions. youtube.com The use of a sterically hindered, strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the "kinetic" enolate by removing the more accessible, less-hindered proton. wikipedia.orgyoutube.com A weaker base under equilibrium conditions tends to yield the more stable "thermodynamic" enolate. wikipedia.org For this compound, the protons at C-13 are more sterically accessible and would be the expected site of deprotonation to form the kinetic enolate for subsequent alkylation.

Interactive Data Table: General Scheme for Alkylation of this compound

This table outlines the key components and their roles in the alkylation of the ketone moiety.

| Component | Example | Role in Reaction | Reference |

| Substrate | This compound | Source of α-protons for enolate formation | udl.cat |

| Base | Lithium diisopropylamide (LDA), Sodium ethoxide | Deprotonates the α-carbon to form the enolate | wikipedia.orgyoutube.com |

| Electrophile | Methyl iodide | Attacked by the nucleophilic enolate to form a new C-C bond | rptu.de |

| Product | α-Alkylated keto-ester | The resulting molecule with an added alkyl group | udl.cat |

Natural Occurrence and Biosynthetic Pathways in Biological Systems

Identification in Botanical Sources

Occurrence in Croton bonplandianum Baill Seeds

Methyl 12-oxooctadec-10-enoate has been identified as a phytochemical constituent in the n-hexane extract of the seeds of Croton bonplandianum Baill, a plant belonging to the Euphorbiaceae family. scholarsresearchlibrary.com Gas chromatography-mass spectrometry (GC-MS) analysis of the seed extract revealed the presence of this compound among other prevailing phytochemicals. scholarsresearchlibrary.com The identification was achieved by comparing the mass spectra and fragmentation patterns of the constituent with those stored in the MS-Computer library and from published literature. scholarsresearchlibrary.com Croton bonplandianum is a perennial herb found in various parts of the world and has a history of use in traditional medicine for treating a range of ailments. derpharmachemica.comphytojournal.com The seeds, in particular, have been traditionally used for conditions such as jaundice, constipation, and abdominal dropsy. derpharmachemica.comphytojournal.com

Other Natural Occurrences in Plant Lipids

While the primary documented source for this compound is Croton bonplandianum seeds, the broader class of oxo fatty acids, to which this compound belongs, is known to occur in various plant lipids. These compounds are often products of lipid peroxidation.

Proposed Biochemical and Enzymatic Formation Routes in Non-Human Organisms

Biogenesis in Relation to Unsaturated Fatty Acid Metabolism

The formation of this compound is intrinsically linked to the metabolism of unsaturated fatty acids. Polyunsaturated fatty acids, such as linoleic acid and linolenic acid, are common constituents of plant oils and are susceptible to oxidation. derpharmachemica.comoup.com The process of beta-oxidation is a major metabolic pathway for breaking down fatty acid molecules. wikipedia.org However, the presence of double bonds in unsaturated fatty acids requires additional enzymatic steps to reconfigure the bond structure for the continuation of the beta-oxidation cycle. wikipedia.orgaklectures.com Keto fatty acids, like this compound, are often intermediates or byproducts of these metabolic and oxidative processes.

Enzymatic Oxygenation Processes

The biosynthesis of oxo fatty acids in plants is largely mediated by enzymatic oxygenation processes. oup.comnih.gov Lipoxygenases (LOXs) are key enzymes that catalyze the introduction of oxygen into polyunsaturated fatty acids. oup.comnih.gov In plants, these enzymes can introduce an oxygen molecule at specific positions on the fatty acid chain, such as the 9th or 13th carbon atom in C18 fatty acids, leading to the formation of hydroperoxy fatty acids. oup.com These hydroperoxides are often unstable and can be further metabolized into various oxidized fatty acids, including keto- and hydroxy-fatty acids. oup.comnih.gov This enzymatic oxidation is a significant pathway that contributes to the diversity of lipids found in plants. oup.comnih.gov

Advanced Analytical Characterization in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the isolation and purification of "Methyl 12-oxooctadec-10-enoate," as well as for determining its purity. The choice of technique depends on the scale of the separation and the specific analytical goal.

Gas chromatography is a powerful tool for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). For "this compound," GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for assessing purity and quantifying its presence in a mixture. The compound's volatility allows it to be vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the stationary phase.

In a typical GC analysis of FAMEs, a non-polar or medium-polarity capillary column is used. The oven temperature is programmed to ramp up gradually, which allows for the separation of a wide range of FAMEs with varying chain lengths and degrees of unsaturation. The presence of the keto group in "this compound" will influence its retention time compared to other C18 FAMEs. When coupled with mass spectrometry (GC-MS), this technique not only separates the compound but also provides a mass spectrum that can be used for structural confirmation by analyzing the fragmentation pattern. researchgate.netrestek.comthermofisher.comscioninstruments.comgcms.cz

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Fused silica capillary column (e.g., DB-23, HP-88, SP-2560) |

| Column Dimensions | 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. ~100°C, ramp to ~240°C at 3-5°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis and purification of keto fatty acid methyl esters. researchgate.net It is particularly useful for compounds that may not be sufficiently volatile for GC or for preparative scale separations. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

For "this compound," a mobile phase consisting of a mixture of acetonitrile and water, or methanol and water, is often effective. researchgate.netscielo.br The separation is based on the compound's hydrophobicity. A UV detector is typically used for detection, as the α,β-unsaturated ketone chromophore in the molecule absorbs UV light. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. sigmaaldrich.comucc.ie

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., Supelcosil LC-18) |

| Column Dimensions | 150-250 mm length, 4.6 mm I.D., 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220-270 nm |

For the initial purification and isolation of "this compound" from a reaction mixture, column chromatography is an indispensable technique. ucc.iethieme-connect.comacs.orgrsc.orgnih.gov This method allows for the separation of the target compound from starting materials, byproducts, and other impurities on a larger scale than analytical chromatography.

Silica gel is the most common stationary phase used for the purification of unsaturated keto esters. A solvent system of low to moderate polarity, such as a mixture of hexane and ethyl acetate, is typically used as the mobile phase. The polarity of the solvent mixture is optimized to achieve good separation. The progress of the separation is monitored by thin-layer chromatography (TLC). Fractions containing the pure compound are then combined and the solvent is evaporated to yield the purified "this compound".

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Structural Elucidation

Once purified, spectroscopic methods are employed to confirm the chemical structure of "this compound." These techniques provide detailed information about the compound's carbon framework, the types of protons, and the functional groups present.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments provides a complete picture of the molecule's connectivity.

¹H NMR: The ¹H NMR spectrum gives information about the different types of protons in the molecule and their neighboring protons. For "this compound," characteristic signals would include a singlet for the methyl ester protons (O-CH₃), signals for the vinylic protons of the double bond, a triplet for the terminal methyl group of the fatty acid chain, and a series of multiplets for the methylene (CH₂) groups along the chain. udl.cat The protons adjacent to the keto group and the double bond would show distinct chemical shifts. conductscience.comlibretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals for "this compound" would include the carbonyl carbon of the ester, the carbonyl carbon of the ketone, the two carbons of the double bond, the carbon of the methyl ester, and the carbons of the long alkyl chain. np-mrd.orgmpg.delibretexts.org

Correlation Spectra (COSY and HMBC): 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. COSY shows correlations between protons that are coupled to each other (typically on adjacent carbons). acs.orgessencejournal.com HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the entire carbon skeleton and confirming the positions of the functional groups. scielo.brscience.govustc.edu.cn

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O (ester) | - | ~174 |

| C=O (keto) | - | ~200 |

| -OCH₃ | ~3.67 (s) | ~51.5 |

| C-10 (vinylic) | ~6.1-6.4 (d) | ~130-135 |

| C-11 (vinylic) | ~6.7-7.0 (dt) | ~145-150 |

| C-2 | ~2.30 (t) | ~34 |

| C-9 | ~2.5-2.7 (t) | ~40 |

| C-13 | ~2.5-2.7 (t) | ~40 |

| Alkyl chain (CH₂) | ~1.2-1.6 (m) | ~22-32 |

| C-18 (CH₃) | ~0.88 (t) | ~14 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations. For "this compound," the IR spectrum would show characteristic absorption bands for the ester and the α,β-unsaturated ketone.

A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the methyl ester. docbrown.info Another strong band, typically in the range of 1670-1690 cm⁻¹, would correspond to the C=O stretch of the α,β-unsaturated ketone. The C=C stretching vibration of the double bond would appear around 1620-1640 cm⁻¹. Additionally, C-H stretching vibrations for the sp³ and sp² hybridized carbons would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. vscht.czlibretexts.orglibretexts.orgmsu.edu

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | ~1740 |

| α,β-Unsaturated Ketone (C=O) | Stretch | ~1685 |

| Alkene (C=C) | Stretch | ~1630 |

| Ester (C-O) | Stretch | ~1170-1250 |

| Alkyl C-H | Stretch | ~2850-2960 |

| Vinylic C-H | Stretch | ~3020-3080 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and Correlation Spectra)

Mass Spectrometry for Identification and Mechanistic Studies

Mass spectrometry (MS) stands as a cornerstone in the analytical characterization of "this compound," providing unparalleled insights into its structure, presence in complex mixtures, and fragmentation pathways. This powerful technique, often coupled with chromatographic separation, allows for sensitive and specific detection, making it indispensable in research contexts.

GC-MS Analysis for Compound Identification and Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs), including "this compound". acs.orgshimadzu.com In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with a capillary column. nih.gov Following separation, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. jeol.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification. neu.edu.tr

The fragmentation pattern of "this compound" in GC-MS analysis provides structural information. Key fragments can indicate the position of the oxo group and the double bond. For instance, cleavage at the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation pathway for oxo fatty esters.

Metabolite profiling studies in various biological systems utilize GC-MS to identify and quantify a wide array of metabolites, including oxo fatty acids. mdpi.comfrontiersin.org After extraction from a biological matrix, fatty acids are often derivatized to their more volatile methyl esters for GC-MS analysis. acs.orgshimadzu.com This allows for the detection of "this compound" and related compounds, providing insights into metabolic pathways and the effects of external stimuli on lipid metabolism. nih.govimrpress.com The sensitivity of GC-MS, particularly when using techniques like selected ion monitoring (SIM), enables the detection of low-abundance fatty acid metabolites. nih.gov

Table 1: Illustrative GC-MS Data for Fatty Acid Methyl Ester Analysis

| Parameter | Value/Description | Reference |

| Column Type | Rtx-5MS fused-silica capillary column | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Ionization Mode | Electron Ionization (EI) | jeol.com |

| Derivatization | Transesterification to form FAMEs | acs.org |

| Identification | Comparison of mass spectra with libraries (e.g., NIST) and retention times | jchr.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of "this compound" by providing a highly accurate measurement of its mass. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of an ion to several decimal places. This precision allows for the calculation of the elemental formula of the molecule, significantly narrowing down the possibilities of its identity.

For "this compound" (C₁₉H₃₄O₃), the theoretical exact mass can be calculated. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure this mass with high accuracy, often within a few parts per million (ppm). mdpi.com This capability is crucial for distinguishing between isomers or other compounds that may have the same nominal mass but different elemental compositions.

When coupled with liquid chromatography (LC-HRMS), this technique allows for the analysis of complex mixtures without the need for derivatization, which is often required for GC-MS. mdpi.com Soft ionization techniques, such as electrospray ionization (ESI), are typically used in LC-MS, which often results in a prominent molecular ion peak, further aiding in the confirmation of the compound's identity. jeol.com

Table 2: Accurate Mass Data for "this compound"

| Parameter | Value |

| Molecular Formula | C₁₉H₃₄O₃ |

| Theoretical Exact Mass | 310.2508 |

| Instrumentation | Time-of-Flight (TOF), Orbitrap |

Mass Spectrometric Derivatization Strategies for Positional Isomerism

Determining the precise location of the double bond and the oxo group in "this compound" can be challenging with standard mass spectrometric techniques, as electron ionization can sometimes lead to ambiguous fragmentation patterns for positional isomers. To overcome this, various derivatization strategies have been developed to "fix" the position of the functional groups and induce characteristic fragmentation patterns upon mass analysis.

One common approach for locating double bonds is through epoxidation, followed by mass spectrometric analysis. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the double bond into an epoxide ring. acs.org The subsequent fragmentation of this derivatized molecule in the mass spectrometer often yields diagnostic ions that reveal the original position of the double bond. acs.org

For determining the position of the carbonyl group in oxo fatty acids, derivatization to form picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives is a powerful technique. researchgate.net The nitrogen-containing ring in these derivatives directs fragmentation in a predictable manner along the fatty acid chain during GC-MS analysis, allowing for the confident assignment of the oxo group's position. While the traditional method of methyl ester derivatization is useful, these alternative derivatization strategies provide more detailed structural information, which is crucial for differentiating between isomers. researchgate.net

Another strategy involves derivatization to improve ionization efficiency and chromatographic separation, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS). sciex.com For example, derivatizing the fatty acid with a tertiary amine can enhance its detection in positive ion mode and aid in the separation of isomers. sciex.com

Table 3: Derivatization Reagents for MS Analysis of Unsaturated and Oxo Fatty Acids

| Derivatization Reagent | Target Functional Group | Purpose | Reference |

| meta-chloroperoxybenzoic acid (m-CPBA) | Carbon-carbon double bond | Locating double bond position | acs.org |

| Picolinyl Esters/DMOX | Carboxyl group | Locating oxo group and double bonds | researchgate.net |

| Trimethylethylenediamine | Carboxyl group | Improve ionization and chromatographic resolution | sciex.com |

Biological Interactions and Mechanistic Studies in Non-clinical Models

Interactions with Microbial Systems

While specific studies on the antimicrobial properties of Methyl 12-oxooctadec-10-enoate are limited, research on its isomers and related fatty acid methyl esters provides insights into its potential biological activities.

Antimicrobial Activity Against Fungi and Bacteria in In Vitro Models (e.g., MIC Determinations)

No direct Minimum Inhibitory Concentration (MIC) data for this compound has been found in the reviewed scientific literature. However, studies on closely related fatty acid methyl esters demonstrate a range of antimicrobial activities against various bacterial and fungal strains. For instance, a study on the fatty acid methyl esters (FAMEs) from the mangrove plant Excoecaria agallocha revealed significant antibacterial and antifungal properties. The FAME extract, which includes a variety of saturated and unsaturated fatty acid methyl esters, showed considerable zones of inhibition against several microorganisms. niist.res.in

Similarly, derivatives of a positional isomer, Methyl (Z)-12-oxooctadec-9-enoate, have been synthesized and evaluated for their antimicrobial potential. Specifically, 1-O-alkylglycerols derived from this compound exhibited activity against a panel of microbial species. For example, certain synthesized 1-O-alkylglycerols showed MIC values as low as 19.53 µg/mL against E. coli LMP701, S. typhi, and C. glabrata. mdpi.com The traditional use of plants containing related compounds, such as Croton bonplandianum which contains methyl 12-oxo-octadec-9-enoate, for treating conditions like ringworm suggests potential antifungal activity. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Related Fatty Acid Methyl Ester Extracts and Derivatives

| Extract/Compound | Test Organism | MIC Value |

|---|---|---|

| FAME extract of Excoecaria agallocha | Bacillus subtilis | 0.125 mg/mL |

| FAME extract of Excoecaria agallocha | Staphylococcus aureus | 0.125 mg/mL |

| FAME extract of Excoecaria agallocha | Bacillus pumilus | 0.5 mg/mL |

| FAME extract of Excoecaria agallocha | Micrococcus luteus | 0.5 mg/mL |

| FAME extract of Excoecaria agallocha | Pseudomonas aeruginosa | 0.5 mg/mL |

| FAME extract of Excoecaria agallocha | Klebsiella pneumoniae | 0.5 mg/mL |

| FAME extract of Excoecaria agallocha | Candida albicans | 0.5 mg/mL |

| FAME extract of Excoecaria agallocha | Candida krusei | 0.5 mg/mL |

| FAME extract of Excoecaria agallocha | Candida parapsilosis | 0.5 mg/mL |

| FAME extract of Excoecaria agallocha | Escherichia coli | 1 mg/mL |

| FAME extract of Excoecaria agallocha | Candida tropicalis | 1 mg/mL |

| 1-O-alkylglycerol derivative of Methyl (Z)-12-oxooctadec-9-enoate | E. coli LMP701 | 19.53 µg/mL |

| 1-O-alkylglycerol derivative of Methyl (Z)-12-oxooctadec-9-enoate | S. typhi | 19.53 µg/mL |

| 1-O-alkylglycerol derivative of Methyl (Z)-12-oxooctadec-9-enoate | C. glabrata | 19.53 µg/mL |

Data derived from studies on related compounds and extracts. niist.res.inmdpi.com

Mechanisms of Growth Modulation in Microorganisms

The precise mechanisms by which this compound might modulate microbial growth have not been specifically elucidated. However, research on derivatives of its isomer, Methyl (Z)-12-oxooctadec-9-enoate, suggests potential modes of action. Studies on 1-O-alkylglycerols derived from this isomer indicate that some of these compounds may have a bactericidal (killing) effect, while others induce a bacteriostatic (growth-inhibiting) effect on susceptible microorganisms. mdpi.com Time-kill curve assays performed on these derivatives showed a reduction in bacterial concentration over time, suggesting a potential killing effect at MIC values, with a more pronounced effect at four times the MIC. mdpi.com The general antimicrobial activity of fatty acid esters is often attributed to their ability to disrupt the cell membrane integrity of microorganisms.

Modulation of Plant Physiological Processes

Research has pointed to the involvement of oxylipins, such as isomers of this compound, in regulating plant growth and development, including the induction of flowering.

Role in Flowering Induction (e.g., Lemna paucicostata)

A study investigating the flowering-inducing activity in the aquatic plant Lemna paucicostata synthesized and tested several analogs of a natural flowering inducer, including (Z)-Methyl 10-oxooctadec-12-enoate, an isomer of the compound of interest. Current time information in Bangalore, IN. These synthesized analogs, when reacted with norepinephrine, exhibited significant activity in inducing flowering in L. paucicostata. Current time information in Bangalore, IN. The study suggests that the formation of a tricyclic structure, resulting from the conjugation of the fatty acid with a catecholamine like norepinephrine, is crucial for this biological activity. Current time information in Bangalore, IN.

Structure-Activity Relationship Studies in Plant Systems

Structure-activity relationship studies on these flowering-inducing analogs in Lemna paucicostata have provided valuable insights into the structural requirements for their biological function. Current time information in Bangalore, IN. It was observed that analogs possessing a β,γ-unsaturated carbonyl group were capable of forming cycloadducts with catecholamines and subsequently induced flowering. Current time information in Bangalore, IN. Conversely, modifications to this β,γ-unsaturated carbonyl moiety resulted in a complete loss of flowering induction activity, even at high concentrations. Current time information in Bangalore, IN. The study also indicated that the length of the alkyl chain and the terminal carboxyl group are of lesser importance for the recognition and activity of these compounds in this plant system. Current time information in Bangalore, IN. For instance, analogs with shortened alkyl chains still displayed flowering activity at concentrations above 1 μM. Current time information in Bangalore, IN. Furthermore, the saturation of a distant olefinic bond at the 15-position did not diminish the high activity, suggesting this feature is not critical for the flowering induction process. Current time information in Bangalore, IN.

Computational Modeling and Bioinformatic Analysis of Biological Relevance

As of the latest literature review, no specific computational modeling or bioinformatic analysis studies have been published that focus on the biological relevance of this compound. While computational methods are increasingly used to predict the biological activities and interaction mechanisms of small molecules, this particular compound has not yet been the subject of such investigations in the available scientific literature. epa.govmdpi.com

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a protein target. uva.nl This in-silico approach is pivotal in the early stages of drug discovery for identifying potential biological targets and understanding the mechanism of action of a molecule. uva.nlmedchemexpress.com While direct molecular docking studies specifically for this compound are not extensively detailed in available literature, research on structurally similar oxo-fatty acid methyl esters provides significant insights into its potential protein interactions.

In one study, various phytoconstituents from Hibiscus rosa-sinensis were docked against several anti-obesity targets. uva.nludl.cat This analysis included compounds with a similar chemical scaffold to this compound, such as Methyl (E)-11-methoxy-9-oxononadec-10-enoate and Methyl 8-oxooctadec-9-ynoate. uva.nludl.cat These compounds were evaluated for their binding affinity and interactions with key amino acid residues within the active sites of proteins like pancreatic lipase. uva.nl The interactions observed for these related molecules suggest that this compound could potentially bind to similar targets, driven by hydrogen bonds and other non-covalent interactions. uva.nl

Furthermore, an isomer, Methyl 12-oxooctadec-9-enoate, was identified as a component in a traditional Chinese medicine formulation investigated for glioblastoma, indicating its potential relevance in complex biological systems. tmrjournals.comamegroups.org Other computational studies have explored the binding of fatty acid derivatives to targets involved in apoptosis, such as Caspase-3, highlighting the broad range of proteins that may interact with this class of molecules. medchemexpress.com Nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), are also known targets for lipid-like molecules and have been the subject of docking studies with related compounds. mdpi.com

The table below summarizes the docking interactions of compounds structurally related to this compound with a key anti-obesity target.

Table 1: Molecular Docking Interactions of Related Compounds with Pancreatic Lipase (PDB ID: 1LPB)

| Compound Name | Docking Score (kcal/mol) | Interacting Residues | Bond Type | Bond Distance (Å) |

|---|---|---|---|---|

| Methyl (E)-11-methoxy-9-oxononadec-10-enoate | -4.9341 | SER 333, ARG 265, TRY 267, LYS 268 | HB | 2.14, 2.15, 2.14, 2.12 |

| Methyl 8-oxooctadec-9-ynoate | -2.8512 | SER 333, LYS 239 | HB | 2.10 |

Data sourced from a computational study on phytoconstituents from Hibiscus rosa-sinensis. uva.nl HB denotes a hydrogen bond.

Network Pharmacology Approaches for Pathway Elucidation

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the complex interactions between chemical compounds, protein targets, and biological pathways. tmrjournals.commdpi.com This methodology is particularly useful for elucidating the mechanisms of action of natural products, which often contain multiple active constituents.

While specific network pharmacology studies for this compound are not documented, research on its isomer, Methyl 12-oxooctadec-9-enoate, provides a valuable surrogate for understanding its potential biological network. tmrjournals.comamegroups.org This isomer has been identified as a constituent of black soybean, which has been studied for its therapeutic potential in conditions like atherosclerosis and glioblastoma using network pharmacology. tmrjournals.comamegroups.orgnih.gov

In these studies, the first step involves identifying the active ingredients of a natural product and their potential protein targets using databases like the Traditional Chinese Medicine Systems Pharmacology Database (TCMSP). tmrjournals.comamegroups.org These targets are then cross-referenced with genes known to be associated with a specific disease to identify overlapping targets. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are subsequently performed to determine the biological processes and signaling pathways that are most significantly affected. tmrjournals.comnih.gov

For instance, in the analysis of black soybean for atherosclerosis, pathways such as the regulation of lipolysis in adipocytes and apoptosis were identified as being significantly modulated. tmrjournals.com In the context of glioblastoma, key pathways included the p53 signaling pathway and those related to the cell cycle and adhesion. amegroups.orgnih.gov These findings suggest that this compound, due to its structural similarity to a known bioactive component, may contribute to a broader biological effect by interacting with multiple targets within these complex pathways.

Table 2: Potential Pathways Associated with an Isomer of this compound

| Condition | Implicated Pathways |

|---|---|

| Atherosclerosis | Regulation of lipolysis in adipocytes, Apoptosis pathway, Serotonergic synapse |

| Glioblastoma | p53 signaling pathway, Cell cycle, Extracellular matrix adhesion |

Pathways identified through network pharmacology studies of complex mixtures containing Methyl 12-oxooctadec-9-enoate. tmrjournals.comamegroups.orgnih.gov

Theoretical Predictions of Bioactive Metabolites

The metabolic fate of a compound is crucial for understanding its bioactivity, as its metabolites may possess different or more potent effects than the parent molecule. In the absence of direct experimental data, in silico tools can predict the likely metabolic transformations a compound may undergo. frontiersin.org These tools simulate Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. frontiersin.org

For this compound, several metabolic transformations can be theoretically predicted based on its chemical structure and studies of related fatty acid derivatives. The primary sites for metabolism would likely include the keto group, the ester linkage, and the carbon-carbon double bond.

One of the most probable metabolic reactions is the reduction of the 12-oxo group to a hydroxyl group, forming a hydroxy-fatty acid methyl ester. researchgate.net This type of reduction is a common metabolic pathway for ketones. Another key reaction is the hydrolysis of the methyl ester by esterases, which would yield the corresponding free carboxylic acid, 12-oxooctadec-10-enoic acid. This metabolite itself could have significant biological activity, as related oxo-fatty acids have been shown to modulate energy metabolism. nih.gov

Further metabolism could involve the saturation of the C10-C11 double bond or its epoxidation. Additionally, enzymatic reactions could lead to the formation of other oxygenated metabolites. For example, studies on the transesterification of seed lipids have shown the formation of methoxy ketones from related compounds, such as methyl 10-oxo-12-methoxyoctadecanoate. core.ac.uk The enzyme hydroperoxide isomerase is known to convert linoleic acid hydroperoxides into ketol compounds like 13-hydroxy-12-oxo-octadec-cis-9-enoic acid, demonstrating a potential pathway for the formation of additional hydroxylated and ketonic metabolites. uu.nl

Table 3: Predicted Bioactive Metabolites of this compound

| Predicted Metabolite | Type of Metabolic Reaction | Potential Bioactivity |

|---|---|---|

| Methyl 12-hydroxyoctadec-10-enoate | Reduction of keto group | Altered receptor binding affinity |

| 12-Oxooctadec-10-enoic acid | Hydrolysis of methyl ester | Modulation of energy metabolism, TRPV1 activation |

| Methyl 12-oxooctadecanoate | Saturation of double bond | Modified lipid signaling |

| 12-Hydroxyoctadec-10-enoic acid | Reduction and Hydrolysis | Combination of parent and metabolite effects |

Predictions based on common metabolic pathways for fatty acid esters and ketones. frontiersin.orgresearchgate.netnih.gov

Emerging Industrial and Chemical Applications

Role as a Chemical Intermediate in Organic Synthesis

Methyl 12-oxooctadec-10-enoate serves as a key intermediate in the synthesis of a variety of organic compounds. Its value stems from the reactivity of its functional groups—the carbon-carbon double bond and the ketone—which allow for numerous chemical transformations.

One of the primary synthesis routes to this compound starts from ricinoleic acid, a naturally occurring fatty acid. The process involves the esterification of ricinoleic acid to methyl ricinoleate, followed by the oxidation of the secondary alcohol to a ketone, yielding the target compound. mdpi.com For instance, the oxidation of methyl ricinoleate using pyridinium chlorochromate (PCC) in dichloromethane (DCM) produces Methyl (Z)-12-oxooctadec-9-enoate in good yield. mdpi.com

Once synthesized, this keto-ester can undergo further reactions. It can be used to create more complex molecules, such as substituted 1-O-alkylglycerols, by serving as a starting point for a multi-step synthesis involving modifications at the keto and ester positions. mdpi.com The double bond and the ketone group are reactive sites for various organic reactions, making it a versatile intermediate for creating new carbon-carbon bonds and introducing different functional groups. youtube.com For example, it can be a precursor for creating derivatives with azide or methoxy groups at the 12-position. mdpi.com

Table 1: Synthesis and Transformation of this compound

| Reaction Type | Reagents/Conditions | Product/Result | Reference |

|---|---|---|---|

| Synthesis | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | Oxidation of methyl ricinoleate to Methyl (Z)-12-oxooctadec-9-enoate | mdpi.com |

| Derivatization | Sodium azide (NaN3), Dimethyl sulfoxide (DMSO) | Formation of an azide derivative from the corresponding mesylate | mdpi.com |

Precursor for Specialty Chemicals and Fine Fragrances

The unique properties of this compound make it a valuable precursor for the synthesis of specialty chemicals. These are particular chemical products sold on the basis of their performance or function, rather than their composition, and include substances used in lubricants and cosmetics.

The long hydrocarbon chain of this compound is characteristic of fatty acid esters, which are widely used in the formulation of lubricants due to their desirable viscosity and lubricity properties. The presence of the ketone and the double bond allows for further chemical modifications to fine-tune the performance of the final lubricant product. While direct application in fine fragrances is not extensively documented, its derivatives, through thermal decomposition, can produce a variety of volatile compounds which are components in fragrance creation. researchgate.net For example, the thermal decomposition of related epoxyhydroperoxyoctadecenoates yields fragments like hexanal and 2-pentylfuran, which are known for their distinct aromas. researchgate.net

Potential in Polymer Science and Materials Development

This compound holds considerable potential in the field of polymer science and materials development, primarily due to its bifunctional nature. vulcanchem.com The presence of a polymerizable carbon-carbon double bond and a reactive ketone group allows it to be used as a monomer or a cross-linking agent to create novel polymers with tailored properties.

The double bond can participate in various polymerization reactions, including radical polymerization and addition reactions like thiol-ene chemistry. vulcanchem.com This opens up possibilities for incorporating this long-chain fatty ester into polymer backbones, potentially imparting flexibility, hydrophobicity, and biodegradability to the resulting material. Furthermore, fatty acid-based monomers are increasingly sought after for creating renewable and sustainable polymers, such as polyesters and polyamides. rsc.org

The ketone group offers another site for chemical modification, such as the formation of Schiff bases, which can be used to cross-link polymer chains or to attach other functional molecules to a polymer surface. vulcanchem.com This dual reactivity makes this compound a candidate for developing advanced materials, including thermosetting resins and functional coatings. ooc.co.jp

Table 2: Potential Polymerization Reactions

| Reactive Site | Polymerization Type | Potential Application | Reference |

|---|---|---|---|

| C=C Double Bond | Radical Polymerization | Formation of flexible polymer chains | vulcanchem.com |

| C=C Double Bond | Hydrosilylation | Cross-linking of silicone polymers | mdpi.com |

Applications in Agrochemical Research (as an intermediate)

As a versatile chemical intermediate, this compound has the structural features that could be beneficial in the synthesis of active ingredients for agrochemicals. However, based on the available scientific literature, its specific role as an intermediate in the synthesis of commercialized or researched agrochemicals is not extensively detailed. Related keto-enoic acid compounds have been noted as precursors in the synthesis of various organic compounds, including agrochemicals, suggesting a potential, though not yet fully explored, application for this compound in this sector. medchemexpress.com

Q & A

Q. What are the standard synthetic routes for Methyl 12-oxooctadec-10-enoate?

this compound can be synthesized via palladium-catalyzed oxidation of precursor fatty acid derivatives. A representative method involves reacting methyl (E)-12-oxooctadec-10-enoate (10d) with Na₂PdCl₄ and tert-butylhydroperoxide in a 1:1 mixture of isopropyl alcohol (IPA) and water at 50°C for 24 hours. The product is purified via silica gel column chromatography (petroleum ether/EtOAc 98:2), yielding β-hydroxyketone derivatives with observed tautomerism in NMR analysis .

Q. How is this compound structurally characterized?

Key techniques include:

- NMR Spectroscopy : Detects keto-enol tautomerism (e.g., β-diketone tautomers, observed in ~12% abundance in related compounds).

- Chromatography : TLC (Rf = 0.4 in petroleum ether/EtOAc 95:5) and column chromatography for purity assessment.

- Mass Spectrometry : Confirms molecular weight (C₁₉H₃₄O₃, MW 310.5 g/mol) .

Q. What physicochemical properties are critical for experimental design?

- Solubility : Prefer polar aprotic solvents (e.g., EtOAc, IPA) for reactions.

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at low temperatures.

- Structural Features : The α,β-unsaturated ketone moiety influences reactivity and biological activity .

Advanced Research Questions

Q. How to design Structure-Activity Relationship (SAR) studies for this compound derivatives?

- Site-Specific Modifications : Focus on functional groups (e.g., ester, ketone) to assess bioactivity changes. For analogs, replace the ester with amides or sulfonamides to alter metabolic stability.

- Benchmarking : Compare with scaffolds of antidiabetic drugs (e.g., thiazolidinediones) to identify synergistic effects.

- Data Validation : Use EC₅₀ values (e.g., 7.00–16.14 μM in PI3K activation assays) to rank derivatives .

Q. What mechanistic insights exist for its bioactivity?

this compound derivatives may activate insulin-signaling pathways (e.g., PI3K/Akt). Molecular docking studies reveal hydrogen bonding and hydrophobic interactions with PI3K’s ATP-binding pocket. Thermodynamic analyses (ΔG binding < -8 kcal/mol) suggest strong affinity, correlating with glucose uptake enhancement in L6 myotubes .

Q. How to resolve contradictions in reported bioactivity data?

- Systematic Reviews : Apply COSMOS-E guidelines to assess study heterogeneity (e.g., dose-response variability, cell line differences).

- Meta-Analysis : Pool EC₅₀ values from independent studies using random-effects models.

- Confounding Variables : Control for substituent effects (e.g., electron-withdrawing groups reduce metabolic liability) .

Q. What statistical methods are suitable for analyzing dose-response data?

- Nonlinear Regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀.

- ANOVA with Post Hoc Tests : Compare means across derivatives (e.g., Tukey’s HSD for PI3K activation).

- Principal Component Analysis (PCA) : Map structural features (e.g., logP, steric bulk) against activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.